11-Thiohomoaminopterin
Description
11-Thiohomoaminopterin (CAS: 74163-10-3) is a synthetic analog of the classical antifolate drug aminopterin, modified by the introduction of a sulfur atom (thio group) into its structure. This compound is supplied by TargetMol Chemicals Inc. as a bioactive research reagent, stored at -20°C to ensure stability, and is primarily utilized in biochemical and pharmacological studies .
Properties
CAS No. |
74163-10-3 |
|---|---|
Molecular Formula |
C20H21N7O5S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5S/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1 |
InChI Key |
FXGBKUVTNNFJHR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-Thiohomoaminopterin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Aminopterin
Aminopterin (4-aminofolic acid; CAS: 54-62-6) is a well-characterized antifolate with the molecular formula C₁₉H₂₀N₈O₅·2H₂O. It competitively inhibits DHFR, disrupting DNA synthesis and cellular replication. Key properties include:
- Solubility : Soluble in alkaline aqueous solutions.
- Applications : Historically used in chemotherapy and as a rodenticide .
Comparison: 11-Thiohomoaminopterin differs structurally via a sulfur substitution, which may alter its binding affinity to DHFR or metabolic stability. The requirement for storage at -20°C suggests increased lability compared to aminopterin, which is typically stable at room temperature in lyophilized form.
Methotrexate
Methotrexate (CAS: 59-05-2), another aminopterin derivative, is widely used in cancer and autoimmune therapies. It features a methyl group at the N10 position, enhancing metabolic stability and bioavailability.
Comparison: While this compound’s pharmacological profile is less documented, the thio modification could confer unique pharmacokinetic properties, such as prolonged half-life or reduced renal toxicity, though empirical data are lacking.
Other Thio-Modified Antifolates
Compounds like raltitrexed (thymidylate synthase inhibitor) incorporate sulfur to improve target specificity.
Comparative Data Table
Research Findings and Implications
- Stability: The -20°C storage requirement for this compound implies higher susceptibility to degradation than aminopterin, possibly due to the thio group’s reactivity.
- Therapeutic Potential: As a research compound, this compound may offer insights into overcoming methotrexate resistance or reducing off-target effects observed in classical antifolates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
